molecular formula C17H14N2O2S3 B5463949 2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone

2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone

Cat. No.: B5463949
M. Wt: 374.5 g/mol
InChI Key: GUDDWYAHYIQTAQ-UHFFFAOYSA-N
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Description

“2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone” is a complex organic compound that contains a thiadiazole ring. Thiadiazole is an aromatic heterocyclic compound with a five-membered ring possessing sulfur and nitrogen atoms . The compound also contains a phenoxyphenyl group and an ethanone group .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions with hydrazonoyl halides . In one method, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one are used as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a 1,3,4-thiadiazole ring, a methylthio group, a phenoxyphenyl group, and an ethanone group . The exact structure would need to be determined through techniques such as NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

Thiadiazole derivatives have been known to exhibit a wide range of chemical reactivities, contributing to their diverse biological properties . They can strongly interact with biomolecules (proteins and DNA) due to their capability to produce mesoionic salts .


Physical and Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Safety and Hazards

The safety and hazards associated with “2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone” would need to be determined through rigorous testing. It’s important to note that many thiadiazole derivatives have been found to have cytotoxic properties, which means they could be harmful or lethal to cells .

Properties

IUPAC Name

2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S3/c1-22-16-18-17(24-19-16)23-11-15(20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDDWYAHYIQTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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